4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the difluoromethyl group through a nucleophilic substitution reaction. The thiazole ring can be synthesized separately and then coupled with the piperidine derivative using a carbonylation reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale synthesis. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
Properties
Molecular Formula |
C15H18F5N3OS |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C15H18F5N3OS/c16-14(17)3-7-22(8-4-14)12(24)10-1-5-23(6-2-10)13-21-11(9-25-13)15(18,19)20/h9-10H,1-8H2 |
InChI Key |
ISFKCRFLRQXMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
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